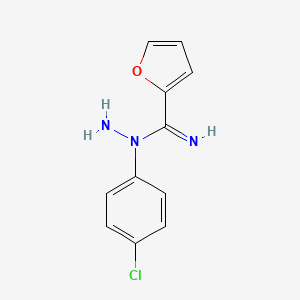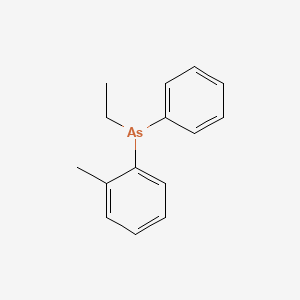![molecular formula C10H26SSiSn B14506763 Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane CAS No. 62924-42-9](/img/structure/B14506763.png)
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane is a unique organosilicon compound that features a silicon atom bonded to a trimethylsilyl group, a triethylstannyl group, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable stannyl sulfide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannyl and sulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
化学反应分析
Types of Reactions
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The stannyl group can participate in reduction reactions, often serving as a hydride donor.
Substitution: The silicon and tin atoms can be involved in nucleophilic substitution reactions, where the trimethylsilyl or triethylstannyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sensitive groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon or organotin compounds.
科学研究应用
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, where the stannyl group can serve as a precursor for radiolabeling with tin isotopes.
Industry: Used in the production of specialized materials, such as silicon-based polymers and coatings.
作用机制
The mechanism by which Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane exerts its effects involves the reactivity of its functional groups. The silicon and tin atoms can participate in various chemical reactions, such as nucleophilic substitution and reduction, which are facilitated by the electron-donating properties of the trimethylsilyl and triethylstannyl groups. These reactions often involve the formation of reactive intermediates, such as silyl-stabilized carbocations or stannyl radicals, which can then undergo further transformations.
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with a single trimethylsilyl group.
Triethylsilane: Similar to Trimethylsilane but with triethyl groups instead of trimethyl groups.
Trimethylstannane: An organotin compound with a single trimethylstannyl group.
Uniqueness
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane is unique due to the presence of both silicon and tin atoms in the same molecule, which allows it to participate in a wider range of chemical reactions compared to simpler organosilicon or organotin compounds. The combination of these functional groups provides a versatile platform for the synthesis of complex molecules and materials.
属性
CAS 编号 |
62924-42-9 |
|---|---|
分子式 |
C10H26SSiSn |
分子量 |
325.18 g/mol |
IUPAC 名称 |
trimethyl(triethylstannylsulfanylmethyl)silane |
InChI |
InChI=1S/C4H12SSi.3C2H5.Sn/c1-6(2,3)4-5;3*1-2;/h5H,4H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
MYLLTMCNOUMCLS-UHFFFAOYSA-M |
规范 SMILES |
CC[Sn](CC)(CC)SC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)

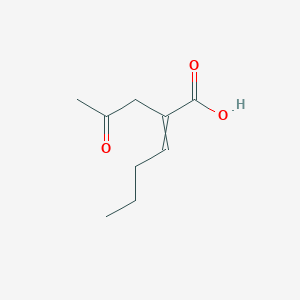
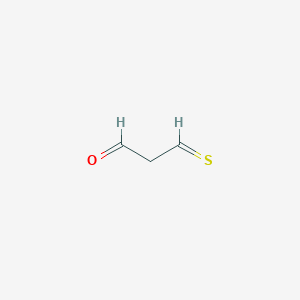
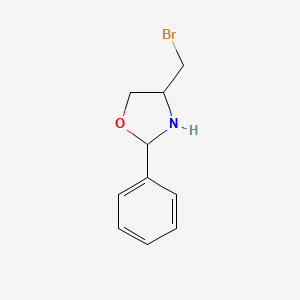
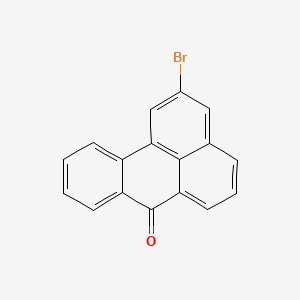
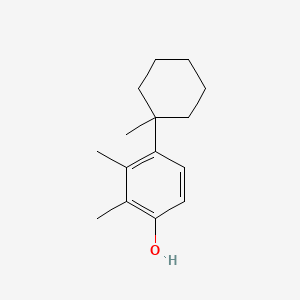
![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
